Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an imino group, a prop-2-en-1-yl substituent, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound under acidic conditions to form the benzothiazole ring. The subsequent introduction of the imino group and the prop-2-en-1-yl substituent can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The imino group and the benzothiazole ring are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the imino and prop-2-en-1-yl groups.
2-Aminobenzothiazole: Contains an amino group instead of the imino group.
Methyl 2-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate: Similar structure but with an amino group.
Uniqueness
Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with an imino group and a carboxylate moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The process may include:
- Formation of the benzothiazole ring.
- Introduction of the prop-2-en-1-yl group through alkylation.
- Finalization with the methyl esterification of the carboxylic acid.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 25 µg/mL |
S. aureus | 15 µg/mL |
Candida albicans | 30 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .
Cytotoxicity and Antitumor Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it exhibited selective cytotoxicity against tumorigenic cells while showing lower toxicity to normal cells.
Cell Line | IC50 (µM) |
---|---|
WI-38 (Normal) | >100 |
MDA-MB-231 (Breast) | 22 |
HeLa (Cervical) | 18 |
The selectivity index indicates that this compound may serve as a lead compound for further development in cancer therapy .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The imino group may interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : Its structural features allow for interaction with various receptors involved in cellular signaling pathways.
Case Studies
A recent study focused on the synthesis and biological evaluation of a series of benzothiazole derivatives, including this compound. The study reported promising results in terms of both antimicrobial and antitumor activities, highlighting the compound's potential in drug development .
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h3-5,7,13H,1,6H2,2H3 |
InChI Key |
ZOJLPQPDYFAYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C |
Origin of Product |
United States |
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